Hexythiazox

Catalog No.
S529927
CAS No.
78587-05-0
M.F
C17H21ClN2O2S
M. Wt
352.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexythiazox

CAS Number

78587-05-0

Product Name

Hexythiazox

IUPAC Name

5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide

Molecular Formula

C17H21ClN2O2S

Molecular Weight

352.9 g/mol

InChI

InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)

InChI Key

XGWIJUOSCAQSSV-UHFFFAOYSA-N

SMILES

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl

Solubility

In water, 0.5 mg/L at 20 °C
In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4

Synonyms

5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxothiazolidine-3 carboxamide, hexythiazox

Canonical SMILES

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl

Isomeric SMILES

C[C@H]1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl

Description

The exact mass of the compound Hexythiazox is 352.1012 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.42e-06 min water, 0.5 mg/l at 20 °cin solvent (g/l, 20 °c): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidines - Supplementary Records. It belongs to the ontological category of hexythiazox in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Enantiomeric Separation and Determination in Environment and Vegetable

Residue Dissipation and Safety Assessment during Drying of Grape to Raisin

Transovarial Toxicity on Two-Spotted Spider Mite

Use on Strawberries

Residue Dissipation and Safety Assessment in Grapes

Residue Data from New Japanese Supervised Trials

Hexythiazox is a synthetic compound classified as an acaricide and insecticide, primarily used in agriculture to control mite populations. Its chemical formula is C17H21ClN2O2SC_{17}H_{21}ClN_{2}O_{2}S, and it is characterized by a thiazolidine structure. The compound has two chiral centers, making it racemic in nature, and it is often supplied as a wettable powder for foliar application on crops .

Hexythiazox acts as a mite growth regulator by disrupting the molting process of mites []. It specifically inhibits chitin synthesis, which is essential for forming the new exoskeleton during molting. This disrupts the development of immature mites (larvae and nymphs) and prevents egg hatching (ovicidal effect) [].

Hexythiazox is considered to have low mammalian toxicity [, ]. However, proper handling precautions are still recommended to avoid skin contact, inhalation, or ingestion. It is also advisable to follow recommended application rates to minimize environmental impact.

Please note:

  • The synthesis reaction for hexythiazox is from a limited-access resource.
  • While hexythiazox is considered to have low mammalian toxicity, it's crucial to follow safety guidelines when handling any pesticide.
, including oxidation processes that lead to the formation of hydroxylated metabolites in soil. These reactions are significant for understanding its environmental degradation and persistence . Additionally, it may react with other chemicals in formulations, potentially leading to hazardous reactions under specific conditions .

As an acaricide, hexythiazox disrupts the growth of mites by inhibiting chitin synthesis, which is crucial for their development. It specifically targets the CHS1 (chitin synthase) enzyme, leading to growth inhibition in pests such as Brevipalpus phoenicis, Panonychus ulmi, and Tetranychus urticae . Hexythiazox exhibits low acute toxicity to humans and animals, causing mild eye irritation but showing no significant skin irritation or carcinogenic effects at standard exposure levels .

Hexythiazox can be synthesized through various methods involving the reaction of thiazolidine derivatives with chlorinated compounds. The general synthetic pathway includes:

  • Formation of Thiazolidine Ring: Starting from appropriate thioketones and amines.
  • Chlorination: Introducing chlorine into the structure to achieve the desired reactivity.
  • Final Adjustments: Modifying functional groups to enhance efficacy against target pests.

This synthesis can be optimized based on desired purity and yield .

Hexythiazox is primarily used in agricultural settings as a pesticide for crops susceptible to mite infestations. Its applications include:

  • Foliar Sprays: Targeting leaf surfaces where mites reside.
  • Integrated Pest Management: As part of a broader strategy to control pest populations sustainably.
  • Residue Analysis: Sensitive assays are developed for detecting hexythiazox residues in fruits and vegetables using advanced techniques like chemiluminescence .

Research has shown that hexythiazox interacts with various environmental factors, influencing its efficacy and degradation. Studies indicate that it can form complexes with soil components, affecting its bioavailability and persistence. Furthermore, interactions with other pesticides can either enhance or diminish its effectiveness against target pests .

Hexythiazox shares structural similarities with several other pesticides, particularly those within the thiazolidine class. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
AbamectinC48_{48}H72_{72}O14_{14}Broad-spectrum insecticide
SpirodiclofenC21_{21}H24_{24}ClO3_{3}Effective against various mites
BifenazateC19_{19}H19_{19}N3_{3}O3_{3}Selective for spider mites

Uniqueness of Hexythiazox

Hexythiazox is unique due to its specific mode of action targeting chitin synthesis, distinguishing it from other acaricides that may operate through neurotoxic mechanisms or other pathways. Its low toxicity profile also makes it favorable for use in integrated pest management systems where environmental safety is a concern .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White odorless solid; [Merck Index]

Color/Form

White crystals
Colorless crystals

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

352.1012268 g/mol

Monoisotopic Mass

352.1012268 g/mol

Flash Point

100.00 °C (212.00 °F) - closed cup

Heavy Atom Count

23

LogP

log Kow = 5.57 (est)

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides, sulfur oxides, and chloride//

Appearance

Solid powder

Melting Point

105.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9A1P1MCC1L

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Hexythiazox is a white, crystalline solid. It is odorless. Hexythiazox is not very soluble in water. USE: Hexythiazox is used as an insecticide on certain crops. EXPOSURE: Workers that use hexythiazox may breathe in mists or have direct skin contact. There is a slight risk that the general population may be exposed consumption of contaminated food or dermal contact with treated golf course grasses. If hexythiazox is released to the environment, it will be broken down in air. Hexythiazox released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: No abnormal medical findings were reported in workers employed at a plant that manufactured hexythiazox. The only other data on the potential for hexythiazox to produce toxic effects is a single case of accidental "poisoning" (no specific details available). Hexythiazox is a minimal eye irritant in laboratory animals. It did not cause skin irritation or allergic skin reactions. Damage to the adrenal gland was observed in laboratory animals following repeated exposure to low-to-moderate oral doses. Liver and kidney toxicity, increased weights of reproductive organs (ovary, testes), changes in the blood, and decreased body weight were observed at high oral doses. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to hexythiazox before and/or during pregnancy. Delayed bone development, delayed eye opening and fur development, and decreased body weight gain were observed in offspring of laboratory animals exposed during pregnancy, but only at high oral doses that also made the mothers sick (decreased maternal weight gain and food consumption). In general, the number of tumors in exposed and unexposed animals was similar in laboratory animals following lifetime oral exposure to hexythiazox. The potential for hexythiazox to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

... A mutation in chitin synthase 1 (CHS1) /has been/ linked to etoxazole resistance. In this study, we identified and investigated a Tetranychus urticae strain (HexR) harboring recessive, monogenic resistance to each of hexythiazox, clofentezine, and etoxazole. To elucidate if there is a common genetic basis for the observed cross-resistance, we adapted a previously developed bulk segregant analysis method to map with high resolution a single, shared resistance locus for all three compounds. This finding indicates that the underlying molecular basis for resistance to all three compounds is identical. This locus is centered on the CHS1 gene, and as supported by additional genetic and biochemical studies, a non-synonymous variant (I1017F) in CHS1 associates with resistance to each of the tested acaricides in HexR. Our findings thus demonstrate a shared molecular mode of action for the chemically diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole as inhibitors of an essential, non-catalytic activity of CHS1.

Vapor Pressure

0.00000003 [mmHg]
2.55X10-8 mm Hg at 20 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

78587-05-0

Absorption Distribution and Excretion

Three groups of five male and five female Fischer F344 rats (age 10 weeks) rats were given a single oral dose of [thiazolidine-5-(14)C]hexythiazox (specific activity, 6.6 mCi/mmol; purity, > 99%). The three different treatment protocols included a single oral dose at a lower dose (10 mg/kg bw), a single oral dose at the lower dose after fourteen oral doses of unlabeled hexythiazox and a single oral dose at a higher dose (880 mg/kg bw). The lower dose equated to approximately 50 uCi/kg bw and the higher dose, approximately 90 uCi/kg bw. The vehicle chosen for administration of the lower dose was dimethyl sulfoxide (DMSO), while the vehicle chosen for the higher dose was olive oil, because of the solubility limitations of hexythiazox in DMSO. ... The maximum concentrations of radioactivity in plasma were observed about 3-4 hr after administration in the groups at 10 mg/kg bw groups (groups B & C) and 12 hr after dosing at at 880 mg/kg bw (group D). At those times the mean plasma concentrations of radioactivity in groups B and C were 1.8-2.2 ppm for males and 2.3-2.6 ppm for females, and in group D, 37 ppm for males and 27 ppm for females; indicating saturation of absorption at the higher dose. At 72 or 96 hr after administration approximately 0.1 ppm of the radioactivity remained in the plasma in groups B and C; the concentrations of radioactivity in plasma in group D had decreased to approximately 2 ppm. The plasma absorption and elimination followed first-order kinetics, with rate constants of 0.53/hr and approximately 0.075/hr respectively, at 10 mg/kg bw in males. The elimination rate constant corresponded to a half-life of approximately 9 hr. In females, the half-life was slightly longer at 11.4 hr and the half-life was also prolonged in males and females at the higher dose, at 17.3 and 21.7 hr, respectively. In groups B and C approximately 30% of the administered radioactivity was excreted in the urine and approximately 60-70% of the administered radioactivity was recovered in the feces. In group D, 9.5% of the radioactivity was found in the urine and 89.1% in the feces. Of the administered dose, 1.1-10.1% was associated with tissues at 96 hr. The highest concentrations of radioactivity were found in fat, adrenal, liver, ovary and digestive organs and their contents. The highest concentrations of radioactivity in tissues were observed in fat 96 hr after dosing, reaching approximately 2.3, 1.2 and 76 ppm in males and 5.4, 3.3 and 129 ppm in females, in groups B, C and D, respectively. Approximately 36-71% of the radioactivity in the liver and less than 2% of the radioactivity in fat remained as bound (14)C after extraction. Residue concentrations in fat were generally twice as high in females as in males. Concentrations of radioactivity in fat at the end of the studies were low, but more than 20-fold those in plasma, indicating some potential for bioaccumulation. There were no remarkable differences in patterns of absorption and excretory patterns between males and females or after repeated doses.

Metabolism Metabolites

Three groups of five male and five female Fischer F344 rats (age 10 weeks) rats were given a single oral dose of [thiazolidine-5-(14)C]hexythiazox (specific activity, 6.6 mCi/mmol; purity, > 99%). The three different treatment protocols included a single oral dose at a lower dose (10 mg/kg bw), a single oral dose at the lower dose after fourteen oral doses of unlabeled hexythiazox and a single oral dose at a higher dose (880 mg/kg bw). The lower dose equated to approximately 50 uCi/kg bw and the higher dose, approximately 90 uCi/kg bw. The vehicle chosen for administration of the lower dosedimethyl sulfoxide (DMSO), while the vehicle chosen for the higher dose was olive oil, because of the solubility limitations of hexythiazox in DMSO. ... Samples from /these/ studies ... were extracted and analyzed for metabolites. In the groups at the lower dose, the primary identified compound was hexythiazox, present in the urine at approximately 2% of the administered radioactivity and in feces at approximately 40% of the administered radioactivity. Unidentified compounds extracting into methanol represented approximately 80% of the radioactivity in urine and 30% of the fecal radioactivity. The primary, identified metabolic reactions were hydroxylation of the cyclohexane ring and cleavage of the amide-cyclohexane bond. The major identified radiolabelled metabolite in excreta was PT-1-8 (cis), which comprised 8-12% of the administered radioactivity in excreta in the groups at the lower dose. The remaining identified metabolites were present at low concentrations (each < 2% of the administered radioactivity): PT-1-2, PT-1-3, PT-1-4, PT-1-8 (trans), PT-1-9, PT-1-10 and PC-1-1. The major identified radiolabelled component in fat was the parent compound; the predominant metabolite in liver and kidney was PT-1-4.

Wikipedia

Hexythiazox

Biological Half Life

Three groups of five male and five female Fischer F344 rats (age 10 weeks) rats were given a single oral dose of [thiazolidine-5-(14)C]hexythiazox (specific activity, 6.6 mCi/mmol; purity, > 99%). The three different treatment protocols included a single oral dose at a lower dose (10 mg/kg bw), a single oral dose at the lower dose after fourteen oral doses of unlabeled hexythiazox and a single oral dose at a higher dose (880 mg/kg bw). ... The elimination rate constant corresponded to a half-life of approximately 9 hr. In females, the half-life was slightly longer at 11.4 hr and the half-life was also prolonged in males and females at the higher dose, at 17.3 and 21.7 hr, respectively.

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Hexythiazox is produced by the treatment of trans-4-methyl-5-(4-chlorophenyl)-2-thiazolidinone with phenylisocyanate.
Prepn: I. Iwataki et al., German patent 3037105; eidem, United States of America patent 4442116 (1981, 1984 to Nippon Soda).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Hexythiazox as unlikely to present an acute hazard in normal use; Main Use: acaricide.
Hexythiazox is an ovicide whose mode of action is unknown but is used for the control of mite growth through activity on eggs or early stages of development. Hexythiazox is used on major crops such as pear, apple, citrus, tree nuts, stone fruits, caneberries, pome fruits, non-bearing trees & vines, strawberries, cotton, hops, mint, ornamental landscape plantings, orchids, and alfalfa. Hexythiazox is typically applied to bare roots, to containerized stock, used on dormant stock, to foliar stock, to nonbearing stock and to nursery stock. Hexythiazox is formulated as a wettable powder (WP) and an emulsifiable concentrate (EC). Hexythiazox is typically applied by ground equipment and aerial applications. Most crop applications are 0.1875 lbs ai/A once per season.
The EPA has begun to implement the new registration review program, and will review each registered pesticide approximately every 15 years to determine whether it continues to meet the FIFRA standard for registration. ... Hexythiazox is one of the first chemicals going through the registration review process. Public comment will be received from January 2007 to May 2007 with a final workplan for the registration process being developed and commented upon between July 2007 and September 2011. A final registration decision is expected in June 2012.

Analytic Laboratory Methods

A simultaneous multiresidue method to determine 14 different pesticides, namely: flufenoxuron, fenitrothion, chlorfluazuron, chlorpyrifos, hexythiazox, methidathion, chlorfenapyr, tebuconazole, EPN, bifenthrin, cyhalothrin, spirodiclofen, difenoconazole, and azoxystrobin in green tea using pressurized liquid extraction (PLE) is described and compared with that of liquid-liquid extraction (LLE). For PLE, the extraction conditions were not optimized. Rather they were selected based upon previous successful investigations published by our laboratory. Analysis was performed by GC with electron capture detector (GC-ECD), and the pesticide identity of the positive samples was confirmed by GC-MS in a selected ion-monitoring (SIM) mode. Calibration curves showed an excellent linearity for concentrations ranging from 0.006 to 36.049 ppm, with r(2) >0.995. Green tea spiked at each of the two fortification levels, yielded average recoveries in the range of 87-112% and 71-109% for PLE and LLE, respectively. Precision values, expressed as RSDs, were below 6% at various spiking levels. With respect to the existing procedures, both methods gave LOQs that were lower than the maximum residue limits (MRLs) established by the Korea Food and Drug Administration (KFDA). Both methods have been successfully applied to the analysis of real samples, and bifenthrin was the only pesticide residue quantified in incurred green tea samples, with concentrations ranging from 0.093 ppm (LLE) to 0.1 ppm (PLE). These concentration levels were relatively low compared to KFDA-MRL (0.3 ppm). According to the validation data and performance characteristics, both methods are appropriate for multiresidue analysis of pesticide residues in green tea. PLE methodology showed superiority in recoveries of some pesticides, acceptable accuracy and precision while minimizing environmental concerns, time, and labor, and can be applied in routine analytical laboratories.
During and after the application of currently used pesticides (CUPs) a significant fraction of applied pesticides can be lost to the air. A confirmatory and rapid procedure has been developed for the determination of four fungicides (carbendazim, thiabendazol, imazalil and bitertanol), three insecticides (imidacloprid, methidathion and pyriproxyfen), one helicide (methiocarb) and one acaricide (hexythiazox) in fine airborne particulate matter (PM 2.5) at trace level. The proposed method includes extraction of PM 2.5-bound pesticides by pressurized liquid extraction (PLE) followed by a direct injection into LC-MS/MS. The main parameters affecting the performance of the electrospray ionization source and PLE parameters were optimized using statistical design of experiments (DoE). The matrix effect was also evaluated. Recoveries ranged from 86 to 106% and the limit of quantification (LoQ) was 6.5 pg/cu m for eight out of nine pesticides, when air volumes of 760 cu m were collected. The method was applied to 60 samples collected from four stations of the monitoring network of the Regional Valencia Government (Spain) during August-October 2007. ...
An analytical method was developed for the determination of eleven agrochemicals [abamectin (as B1a), bifenazate, bifenthrin, carfentrazone-ethyl, cymoxanil, hexythiazox, imidacloprid, mefenoxam, pymetrozine, quinoxyfen, and trifloxystrobin] in dried hops. The method utilized polymeric and NH2 solid phase extraction (SPE) column cleanups and liquid chromatography with mass spectrometry (LC-MS/MS). Method validation and concurrent recoveries from untreated dried hops ranged from 71 to 126% for all compounds over three levels of fortification (0.10, 1.0, and 10.0 ppm). Commercially grown hop samples collected from several field sites had detectable residues of bifenazate, bifenthrin, hexythiazox, and quinoxyfen. The control sample used was free of contamination below the 0.050 ppm level for all agrochemicals of interest. The limit of quantitation and limit of detection for all compounds were 0.10 and 0.050 ppm, respectively.
A novel microextraction method termed ionic liquid dispersive liquid-liquid microextraction (IL-DLLME) combining high-performance liquid chromatography with diode array detection (HPLC-DAD) was developed for the determination of insecticides in water samples. Four heterocyclic insecticides (fipronil, chlorfenapyr, buprofezin, and hexythiazox) were selected as the model compounds for validating this new method. This technique combines extraction and concentration of the analytes into one step, and the ionic liquid was used instead of a volatile organic solvent as the extraction solvent. Several important parameters influencing the IL-DLLME extraction efficiency such as the volume of extraction solvent, the type and volume of disperser solvent, extraction time, centrifugation time, salt effect as well as acid addition were investigated. Under the optimized conditions, good enrichment factors (209-276) and accepted recoveries (79-110%) were obtained for the extraction of the target analytes in water samples. The calibration curves were linear with correlation coefficient ranged from 0.9947 to 0.9973 in the concentration level of 2-100 ug/L, and the relative standard deviations (RSDs, n=5) were 4.5-10.7%. The limits of detection for the four insecticides were 0.53-1.28 ug/L at a signal-to-noise ratio (S/N) of 3.
For more Analytic Laboratory Methods (Complete) data for Hexythiazox (14 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in a well ventilated area. Keep container tightly closed. Do not store with other pesticides, fertilizers, food, or feed. Do not store or consume food, drink, or tobacco in area where they may become contaminated with this product.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Demaeght P, Osborne EJ, Odman-Naresh J, Grbić M, Nauen R, Merzendorfer H, Clark RM, Van Leeuwen T. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae. Insect Biochem Mol Biol. 2014 Aug;51:52-61. doi: 10.1016/j.ibmb.2014.05.004. Epub 2014 May 22. PubMed PMID: 24859419; PubMed Central PMCID: PMC4124130.
2: Yorulmaz Salman S, Ay R. Effect of hexythiazox and spiromesifen resistance on the life cycle of the predatory mite Neoseiulus californicus (Acari: Phytoseiidae). Exp Appl Acarol. 2014 Oct;64(2):245-52. doi: 10.1007/s10493-014-9817-8. Epub 2014 Apr 29. PubMed PMID: 24777359.
3: Khajvand T, Chaichi MJ, Colagar AH. Sensitive assay of hexythiazox residue in citrus fruits using gold nanoparticles-catalysed luminol-H2O2 chemiluminescence. Food Chem. 2015 Apr 15;173:514-20. doi: 10.1016/j.foodchem.2014.10.015. Epub 2014 Oct 18. PubMed PMID: 25466053.
4: Saber AN, Malhat FM, Badawy HM, Barakat DA. Dissipation dynamic, residue distribution and processing factor of hexythiazox in strawberry fruits under open field condition. Food Chem. 2016 Apr 1;196:1108-16. doi: 10.1016/j.foodchem.2015.10.052. Epub 2015 Oct 22. PubMed PMID: 26593595.
5: Mandal S, Joardar S, Das S, Bhattacharyya A. Photodegradation of hexythiazox in different solvent systems under the influence of ultraviolet light and sunlight in the presence of TiO2, H2O2, and KNO3 and identification of the photometabolites. J Agric Food Chem. 2011 Nov 9;59(21):11727-34. doi: 10.1021/jf202144p. Epub 2011 Oct 19. PubMed PMID: 21967247.
6: Asahara M, Uesugi R, Osakabe M. Linkage between one of the polygenic hexythiazox resistance genes and an etoxazole resistance gene in the twospotted spider mite (Acari: Tetranychidae). J Econ Entomol. 2008 Oct;101(5):1704-10. PubMed PMID: 18950055.
7: Campos FJ, Omoto C. [Stability of Brevipalpus phoenicis (Geijskes) (Acari: Tenuipalpidae) resistance to hexythiazox in citrus groves]. Neotrop Entomol. 2006 Nov-Dec;35(6):840-8. Portuguese. PubMed PMID: 17273718.
8: Ventura-Gayete JF, Armenta S, Garrigues S, Morales-Rubio A, de la Guardia M. Multicommutation-NIR determination of Hexythiazox in pesticide formulations. Talanta. 2006 Feb 28;68(5):1700-6. doi: 10.1016/j.talanta.2005.08.025. Epub 2005 Sep 15. PubMed PMID: 18970517.
9: Campos FJ, Omoto C. Resistance to hexythiazox in Brevipalpus phoenicis (Acari: Tenuipalpidae) from Brazilian citrus. Exp Appl Acarol. 2002;26(3-4):243-51. PubMed PMID: 12537296.
10: Bi JL, Niu ZM, Yu L, Toscano NC. Resistance status of the carmine spider mite, Tetranychus cinnabarinus and the twospotted spider mite, Tetranychus urticae to selected acaricides on strawberries. Insect Sci. 2016 Feb;23(1):88-93. doi: 10.1111/1744-7917.12190. Epub 2015 Jan 29. PubMed PMID: 25409919.
11: Martini X, Kincy N, Nansen C. Quantitative impact assessment of spray coverage and pest behavior on contact pesticide performance. Pest Manag Sci. 2012 Nov;68(11):1471-7. doi: 10.1002/ps.3330. Epub 2012 Jul 13. PubMed PMID: 22807174.
12: Tang X, Zhang Y, Wu Q, Xie W, Wang S. Stage-Specific Expression of Resistance to Different Acaricides in Four Field Populations of Tetranychus urticae (Acari: Tetranychidae). J Econ Entomol. 2014 Oct 1;107(5):1900-7. doi: 10.1603/EC14064. PubMed PMID: 26309280.
13: Nakajima T, Tsuruoka Y, Kanda M, Hayashi H, Hashimoto T, Matsushima Y, Yoshikawa S, Nagano C, Okutomi Y, Takano I. Determination and surveillance of nine acaricides and one metabolite in honey by liquid chromatography-tandem mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(7):1099-104. doi: 10.1080/19440049.2015.1050460. Epub 2015 Jun 8. PubMed PMID: 25967980.
14: Niell S, Jesús F, Pérez C, Mendoza Y, Díaz R, Franco J, Cesio V, Heinzen H. QuEChERS Adaptability for the Analysis of Pesticide Residues in Beehive Products Seeking the Development of an Agroecosystem Sustainability Monitor. J Agric Food Chem. 2015 May 13;63(18):4484-92. doi: 10.1021/acs.jafc.5b00795. Epub 2015 Apr 24. PubMed PMID: 25880394.
15: Van Leeuwen T, Tirry L, Yamamoto A, Nauen R, Dermauw W. The economic importance of acaricides in the control of phytophagous mites and an update on recent acaricide mode of action research. Pestic Biochem Physiol. 2015 Jun;121:12-21. doi: 10.1016/j.pestbp.2014.12.009. Epub 2014 Dec 12. Review. PubMed PMID: 26047107.
16: Li Y, Yang N, Wei X, Ling Y, Yang X, Wang Q. Evaluation of etoxazole against insects and acari in vegetables in China. J Insect Sci. 2014;14:104. doi: 10.1673/031.014.104. PubMed PMID: 25199415.
17: Masiá A, Vásquez K, Campo J, Picó Y. Assessment of two extraction methods to determine pesticides in soils, sediments and sludges. Application to the Túria River Basin. J Chromatogr A. 2015 Jan 23;1378:19-31. doi: 10.1016/j.chroma.2014.11.079. Epub 2014 Dec 18. PubMed PMID: 25573188.
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